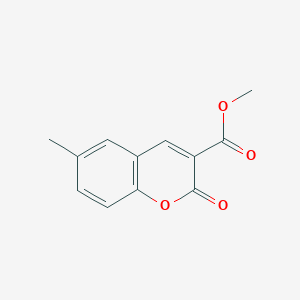![molecular formula C11H7ClF3N3O3 B15336916 Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives This compound is known for its unique structural features, which include a pyridyl ring substituted with a chloro and trifluoromethyl group, and an oxadiazole ring fused with a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.
Cyclization to Oxadiazole: The ethyl ester intermediate is then subjected to cyclization with hydrazine hydrate to form the 1,2,4-oxadiazole ring. This step is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Final Esterification: The resulting oxadiazole compound is then esterified with ethyl alcohol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted pyridyl derivatives.
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of amines.
Ester Hydrolysis: Formation of carboxylic acids.
科学研究应用
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Lacks the oxadiazole ring, resulting in different chemical reactivity and biological activity.
3-Chloro-5-(trifluoromethyl)-2-pyridyl-1,2,4-oxadiazole:
Other oxadiazole derivatives: May have different substituents on the pyridyl ring, leading to variations in their chemical and biological properties.
属性
分子式 |
C11H7ClF3N3O3 |
|---|---|
分子量 |
321.64 g/mol |
IUPAC 名称 |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H7ClF3N3O3/c1-2-20-10(19)9-17-8(18-21-9)7-6(12)3-5(4-16-7)11(13,14)15/h3-4H,2H2,1H3 |
InChI 键 |
QLSPXRNNUBNFJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



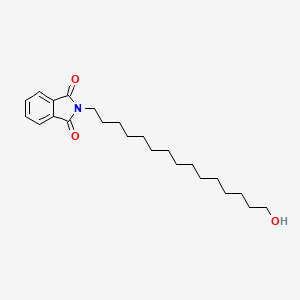
![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
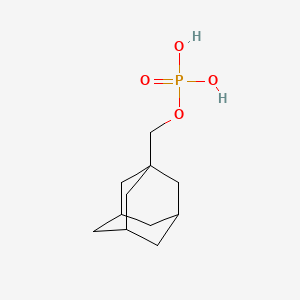
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)

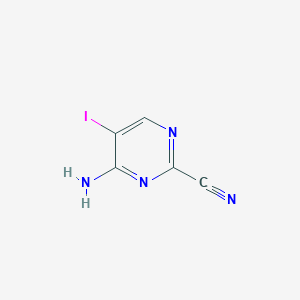
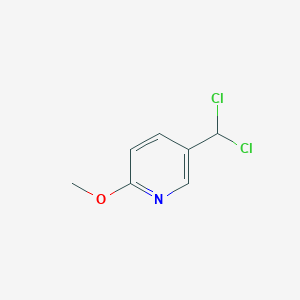

![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)

